molecular formula C8H5BrOS B13326122 3-Bromo-1-benzothiophen-6-ol

3-Bromo-1-benzothiophen-6-ol

Cat. No.: B13326122
M. Wt: 229.10 g/mol
InChI Key: RJOGKDIHWKEVDA-UHFFFAOYSA-N
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Description

3-Bromo-1-benzothiophen-6-ol (CAS 1781862-73-4) is a brominated derivative of the benzo[b]thiophene scaffold, a heterocyclic structure of significant interest in medicinal chemistry due to its diverse biological activities . This compound serves as a valuable synthetic intermediate for researchers exploring novel antimicrobial agents. Recent studies on 3-halobenzo[b]thiophene derivatives have demonstrated promising activity against Gram-positive bacterial strains and yeast, with some analogues exhibiting low minimum inhibitory concentrations (MIC) . The incorporation of a bromine atom at the 3-position of the benzo[b]thiophene core is a key structural feature for harnessing desired biological activity, making this compound a crucial building block for structure-activity relationship (SAR) studies . Benzo[b]thiophene derivatives can be synthesized via environmentally benign electrophilic cyclization methodologies, using reagents like sodium bromide to introduce the bromine substituent . Beyond antimicrobial applications, the benzo[b]thiophene pharmacophore is found in compounds with a wide range of investigated properties, including anticancer, anti-inflammatory, and antidepressant effects . Researchers value this scaffold for its excellent drug-like properties and potential in addressing the urgent global health concern of antimicrobial resistance . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrOS

Molecular Weight

229.10 g/mol

IUPAC Name

3-bromo-1-benzothiophen-6-ol

InChI

InChI=1S/C8H5BrOS/c9-7-4-11-8-3-5(10)1-2-6(7)8/h1-4,10H

InChI Key

RJOGKDIHWKEVDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)SC=C2Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 1 Benzothiophen 6 Ol and Analogous Benzothiophene Architectures

Established Synthetic Pathways to the Benzothiophene (B83047) Core

The construction of the benzothiophene ring system can be broadly categorized into electrophilic cyclization strategies and transition metal-catalyzed methodologies. Each approach offers distinct advantages in terms of substrate scope, functional group tolerance, and regioselectivity.

Electrophilic Cyclization Strategies

Electrophilic cyclization reactions are a cornerstone in the synthesis of halogenated benzothiophenes. These methods typically involve the generation of a reactive electrophilic species that triggers the intramolecular cyclization of a suitably substituted precursor.

A convenient and environmentally benign method for the synthesis of 3-halobenzo[b]thiophenes involves the electrophilic cyclization of 2-alkynyl thioanisoles. This approach utilizes sodium halides as the source of electrophilic halogens in the presence of copper(II) sulfate. nih.gov The reaction proceeds readily in ethanol, a green solvent, and provides high yields of the desired 3-halo substituted benzothiophene structures. nih.gov

The versatility of this methodology is demonstrated by its ability to accommodate a range of substituents on the 2-alkynylthioanisole starting material. For instance, the cyclization of various substituted 2-alkynylthioanisoles with sodium bromide and copper(II) sulfate affords the corresponding 3-bromobenzo[b]thiophenes in excellent yields.

Table 1: Synthesis of 3-Bromobenzo[b]thiophenes via Electrophilic Cyclization

EntryStarting Material (2-Alkynylthioanisole)Product (3-Bromobenzo[b]thiophene)Yield (%)
12-(Phenylethynyl)thioanisole2-Phenyl-3-bromobenzo[b]thiophene94
22-(Cyclohexylethynyl)thioanisole2-Cyclohexyl-3-bromobenzo[b]thiophene92
32-(Prop-1-yn-1-yl)thioanisole2-Methyl-3-bromobenzo[b]thiophene85
42-(3,3-Dimethylbut-1-yn-1-yl)thioanisole2-(tert-Butyl)-3-bromobenzo[b]thiophene91

Data sourced from Kesharwani, et al. (2018). nih.gov

Direct bromination of the pre-formed benzo[b]thiophene core represents another important synthetic route. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic and heteroaromatic compounds. tcichemicals.comtcichemicals.comwikipedia.org The reaction of benzo[b]thiophene with NBS typically occurs at the C3 position, which is the most nucleophilic site.

A practical example of this method is the regioselective bromination of 2-methylbenzo[b]thiophene. tcichemicals.com In this procedure, a solution of 2-methylbenzo[b]thiophene in acetonitrile is treated with NBS at room temperature. The reaction proceeds smoothly to afford 3-bromo-2-methylbenzo[b]thiophene in high yield. tcichemicals.com

Table 2: NBS-Mediated Bromination of 2-Methylbenzo[b]thiophene

SubstrateReagentProductYield (%)
2-Methylbenzo[b]thiopheneN-Bromosuccinimide (NBS)3-Bromo-2-methylbenzo[b]thiophene99

Data sourced from TCI Practical Example. tcichemicals.com

The mechanism of NBS bromination can proceed through different pathways depending on the reaction conditions. In the presence of a radical initiator, a free-radical mechanism is often operative, particularly for allylic and benzylic brominations. wikipedia.orgyoutube.com For the bromination of electron-rich aromatic systems like benzothiophene, an electrophilic aromatic substitution mechanism is more likely. researchgate.net

Transition Metal-Catalyzed Methodologies

Transition metal catalysis, particularly with palladium and rhodium, has revolutionized the synthesis of complex organic molecules, including benzothiophene derivatives. These methods offer powerful tools for the construction and functionalization of the benzothiophene scaffold.

Palladium-catalyzed reactions are among the most versatile and widely used methods for the synthesis of benzothiophenes and their derivatives. researchgate.netnih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Heck-Type Reactions: The Heck reaction, which involves the coupling of a vinyl or aryl halide with an alkene, can be adapted for the synthesis of functionalized benzothiophenes. For instance, a palladium-catalyzed oxidative Heck reaction of benzo[b]thiophene 1,1-dioxides with styrenes and acrylates has been developed. This transformation demonstrates broad functional group tolerance and high C2 selectivity.

Sonogashira Coupling: The Sonogashira coupling reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of alkynyl-substituted benzothiophenes. organic-chemistry.org For example, 3-iodobenzo[b]thiophenes can be readily coupled with various terminal alkynes under palladium/copper catalysis to provide a diverse library of 3-alkynylbenzo[b]thiophenes. nih.gov A Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has also been developed to produce 2-substituted benzo[b]thiophenes. rsc.orgscispace.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide or triflate, is extensively used for the arylation and vinylation of the benzothiophene core. researchgate.net This reaction allows for the introduction of a wide range of substituents onto the benzothiophene ring system, enabling the synthesis of complex derivatives with diverse properties. For example, 3-borylated enamides can be functionalized through Suzuki-Miyaura coupling.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Benzothiophene Synthesis

Reaction TypeSubstratesCatalyst SystemProduct Type
Heck-TypeBenzo[b]thiophene 1,1-dioxide, StyrenePd(OAc)₂, Ag saltC2-alkenylated benzo[b]thiophene
Sonogashira3-Iodobenzo[b]thiophene, Terminal alkynePdCl₂(PPh₃)₂, CuI, Et₂NH3-Alkynylbenzo[b]thiophene
Suzuki-Miyaura3-Borylated enamide, Aryl bromidePd₂(dba)₃·CHCl₃, XPhos, K₃PO₄3-Aryl enamide

Information compiled from various sources. nih.govresearchgate.net

Rhodium catalysts have emerged as powerful tools for the synthesis of a wide variety of heterocycles, often through C-H bond activation and functionalization. researchgate.netmdpi.com Rhodium complexes in various oxidation states (+1, +2, and +3) can effectively catalyze the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

In the context of benzothiophene synthesis, rhodium-catalyzed reactions offer unique pathways. For example, Rh(III)-catalyzed dehydrogenative annulation of thiophen-2-carboxamides with alkynes provides access to multiply substituted benzo[c]thiophenes. nih.gov Furthermore, rhodium-catalyzed C-H activation strategies have been employed in the synthesis of various fused heterocyclic systems, highlighting the broad applicability of this approach in modern organic synthesis. rsc.orgrsc.orgnih.gov While direct synthesis of 3-Bromo-1-benzothiophen-6-ol using rhodium catalysis is not prominently reported, the general principles of rhodium-catalyzed C-H functionalization provide a conceptual framework for potential future synthetic routes.

Aryne-Mediated Annulation Reactions with Alkynyl Sulfides for Benzo[b]thiophene Formation

A powerful and direct method for constructing the benzo[b]thiophene skeleton involves the reaction of arynes with alkynyl sulfides. chem-station.comorgsyn.org This one-step intermolecular process allows for the synthesis of a wide variety of 3-substituted and multisubstituted benzothiophenes from readily accessible o-silylaryl triflates and alkynyl sulfides. chem-station.com

The reaction is initiated by the generation of a reactive aryne intermediate from an o-silylaryl triflate precursor, typically using a fluoride source like cesium fluoride (CsF). The proposed mechanism involves the nucleophilic attack of the sulfur atom of the alkynyl sulfide onto the aryne. chem-station.comgoogle.com This is followed by an intramolecular cyclization where the anionic carbon of the alkyne attacks the benzene (B151609) ring, leading to the formation of the five-membered thiophene (B33073) ring fused to the benzene core. chem-station.com Subsequent protonation and loss of the S-alkyl group (e.g., deethylation) yields the final benzothiophene product. google.com

A key advantage of this method is its tolerance for a wide range of functional groups and its ability to construct diverse substitution patterns. chem-station.comorgsyn.org The regioselectivity of the initial C–S bond formation is influenced by the electronic effects of substituents on the aryne intermediate. For arynes bearing an electron-withdrawing group at the 3-position (relative to the triflate), the nucleophilic attack of the sulfur atom selectively occurs at the C1 position due to inductive effects. chem-station.com

The versatility of this approach is demonstrated by the synthesis of various benzothiophene derivatives, as highlighted in the following table.

Table 1: Examples of Benzo[b]thiophene Synthesis via Aryne-Mediated Annulation chem-station.com
Aryne PrecursorAlkynyl SulfideProductYield (%)
2-(Trimethylsilyl)phenyl triflateEthyl (phenylethynyl)sulfane3-Phenylbenzo[b]thiophene81
4-Chloro-2-(trimethylsilyl)phenyl triflateEthyl (p-tolylethynyl)sulfane5-Chloro-3-(p-tolyl)benzo[b]thiophene85
4-Bromo-2-(trimethylsilyl)phenyl triflateEthyl (p-tolylethynyl)sulfane5-Bromo-3-(p-tolyl)benzo[b]thiophene80
4-Methoxy-2-(trimethylsilyl)phenyl triflateEthyl (p-tolylethynyl)sulfane5-Methoxy-3-(p-tolyl)benzo[b]thiophene76 a
2-(Trimethylsilyl)naphthalen-3-yl triflateEthyl (p-tolylethynyl)sulfane3-(p-Tolyl)naphtho[2,3-b]thiophene72
a Yield for a mixture of regioisomers. Reaction conditions typically involve CsF in acetonitrile at elevated temperatures.

Nucleophilic Cyclization and Intramolecular Rearrangement Strategies

Nucleophilic cyclization represents a fundamental approach to the synthesis of heterocyclic systems, including the benzothiophene core. These strategies often involve the formation of a key carbon-sulfur bond through the action of a sulfur nucleophile on an electrophilic carbon center, followed by cyclization.

The bimolecular nucleophilic substitution (SN2) reaction is a concerted process where a nucleophile attacks an electrophilic carbon center, resulting in the displacement of a leaving group in a single step. chemicalbook.comcommonorganicchemistry.com This reaction proceeds with an inversion of stereochemistry at the carbon center and its rate is dependent on the concentrations of both the nucleophile and the substrate. commonorganicchemistry.comnih.gov

In the context of benzothiophene synthesis, SN2-type mechanisms can be operative in key bond-forming or modification steps. For instance, in the electrophilic cyclization of o-alkynyl thioanisoles, a proposed mechanism involves the initial attack of the alkyne on an electrophilic sulfur species. nih.gov The resulting intermediate can undergo cyclization, and a subsequent demethylation step can occur via an SN2 displacement reaction. In this step, a nucleophile (such as a displaced dimethyl sulfide molecule) attacks the methyl group of a cationic sulfonium intermediate, cleaving the C-S bond and yielding the final product. nih.gov

Regioselective Introduction and Manipulation of Bromine and Hydroxyl Substituents

The biological activity and material properties of benzothiophene derivatives are highly dependent on their substitution patterns. Therefore, methods for the regioselective introduction of functional groups, such as bromine and hydroxyl moieties, are critical for the synthesis of target molecules like this compound.

Site-Selective Bromination Techniques in Benzothiophene Scaffolds

The C-3 position of the benzothiophene ring is electron-rich and thus susceptible to electrophilic substitution. This reactivity allows for the direct and site-selective introduction of a bromine atom at this position. A common and effective method for this transformation is the reaction of benzo[b]thiophene with N-Bromosuccinimide (NBS). nih.gov

The reaction is typically carried out in a solvent mixture such as chloroform and acetic acid. nih.gov NBS serves as a source of an electrophilic bromine species which preferentially attacks the C-3 position. This method is highly efficient, often providing the 3-brominated product in excellent yield.

Table 2: Electrophilic Bromination of Benzo[b]thiophene nih.gov
SubstrateReagentSolventProductYield (%)
Benzo[b]thiopheneN-Bromosuccinimide (NBS)Chloroform/Acetic Acid3-Bromo-1-benzothiophene (B1266177)100

Alternative strategies for introducing a 3-bromo substituent involve electrophilic cyclization of suitably designed precursors. For example, 2-alkynylthioanisoles can undergo cyclization in the presence of electrophilic bromine sources like Br₂ or NBS to yield 3-bromobenzo[b]thiophenes. google.com This approach constructs the heterocyclic ring and installs the bromine atom in a single step.

Strategies for Orthogonal Introduction of the Hydroxyl Group at the C-6 Position

Directly installing a hydroxyl group onto an aromatic ring can be challenging. A common and effective strategy is to use a precursor containing a protected hydroxyl group, such as a methoxy ether, which can be cleaved (deprotected) at a later stage in the synthesis. This approach is particularly useful for synthesizing phenolic compounds like 6-hydroxybenzothiophenes.

The cleavage of aryl methyl ethers to yield the corresponding phenols is a fundamental transformation in organic synthesis. For a precursor such as 6-methoxy-3-bromobenzo[b]thiophene, demethylation is the key step to unmask the C-6 hydroxyl group to furnish this compound.

One of the most powerful and widely used reagents for this purpose is boron tribromide (BBr₃). chem-station.com BBr₃ is a strong Lewis acid that coordinates to the ether oxygen atom. chem-station.com This coordination makes the methyl group highly electrophilic. A bromide ion, either from another equivalent of BBr₃ or released from the initial adduct, then attacks the methyl group via an SN2 mechanism, leading to the cleavage of the carbon-oxygen bond. chem-station.com The resulting aryloxy-dibromoborane intermediate is then hydrolyzed during aqueous workup to liberate the free phenol (B47542). chem-station.com

This deprotection method is highly effective but requires careful handling due to the reactivity of BBr₃ with moisture. orgsyn.org The reaction is typically performed in an anhydrous solvent like dichloromethane at low temperatures (e.g., -78 °C to 0 °C) to control its reactivity. chem-station.com The utility of this approach has been demonstrated in the synthesis of various 6-hydroxy-benzo[b]thiophene derivatives, which are key intermediates for pharmacologically active molecules.

Green Chemistry Approaches in the Synthesis of Substituted Benzothiophenes

The development of synthetic methodologies for benzothiophene architectures, including analogues of this compound, has increasingly focused on the principles of green chemistry. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of advancement include the use of eco-friendly reagents and solvents, adherence to the principle of atom economy, and the development of novel catalytic systems.

Utilization of Environmentally Benign Reagents and Solvents (e.g., Ethanol, Aqueous Media)

A significant stride in the green synthesis of substituted benzothiophenes involves replacing traditional volatile and toxic organic solvents with more environmentally friendly alternatives. nih.gov Research has demonstrated successful syntheses using ethanol, aqueous media, and even solvent-free conditions. nih.govorganic-chemistry.org

For instance, a convenient electrophilic cyclization method for producing 3-halo substituted benzo[b]thiophenes uses sodium halides as the halogen source and copper(II) sulfate in ethanol. nih.gov This method is noted for its facility, use of a green solvent, and ability to produce high yields. nih.gov Similarly, an environmentally benign process for synthesizing various halogenated thiophenes has been developed using ethanol as a solvent with safe and inexpensive inorganic reagents. nih.gov This approach avoids the halogenated and toxic solvents used in previous methods. nih.gov

Water, another green solvent, has been explored for the synthesis of benzothiophenes. Gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles has been optimized for aqueous micellar media using surfactants like TPGS-750-M, addressing the poor solubility of non-polar organic molecules in water. calstate.edu

Furthermore, some synthetic routes have eliminated the need for a solvent altogether. Iodine-catalyzed cascade reactions of substituted thiophenols with alkynes can proceed under metal- and solvent-free conditions, offering an efficient and economical pathway to benzothiophene derivatives. organic-chemistry.org

Table 1: Examples of Green Solvents and Reagents in Benzothiophene Synthesis

Reaction Type Green Reagent/Solvent Key Advantages Reference
Electrophilic Halocyclization Ethanol, Sodium Halides Environmentally friendly solvent, non-toxic reagents, high yields nih.govnih.gov
Gold(I)-Catalyzed Cyclization Water with Surfactant Sustainable solvent, avoids hazardous organic solvents calstate.edu
Iodine-Catalyzed Cascade Reaction Solvent-Free Reduced waste, economical, efficient organic-chemistry.org
Electrochemical Synthesis Electricity Green reagent, avoids chemical oxidants and catalysts researchgate.net

Principles of Atom Economy and Waste Minimization in Benzothiophene Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com Syntheses with high atom economy are inherently more sustainable as they generate less waste.

In the context of benzothiophene synthesis, reactions that proceed via addition or cyclization mechanisms are often highly atom-economical. For example, a gold-catalyzed carbothiolation provides an atom-economic route to 2,3-disubstituted benzothiophenes. organic-chemistry.org Similarly, cycloaddition reactions like the Diels-Alder reaction are considered highly atom-efficient as they incorporate all atoms from the starting materials into the product. nih.gov

Electrochemical methods also exemplify high atom economy and waste minimization. A practical and efficient electrochemical synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates proceeds without the need for external oxidants or catalysts, with electricity being the primary "reagent". organic-chemistry.orgresearchgate.net This process generates hydrogen gas as the only significant byproduct, highlighting its green credentials. researchgate.net

Advancements in Catalysis for Sustainable Benzothiophene Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and byproduct formation. jocpr.com

Transition-Metal Catalysis: Palladium-based catalysts have been extensively used for constructing benzothiophene scaffolds. nih.gov For example, a palladium iodide/potassium iodide (PdI2/KI) system effectively catalyzes the oxidative cyclization–alkoxycarbonylation of 2-(methylthio)phenylacetylenes using oxygen from the air as the oxidant to form benzothiophene-3-carboxylic esters. nih.govacs.org Copper-catalyzed reactions, such as the thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide, also provide an efficient route to 2-substituted benzo[b]thiophenes. organic-chemistry.org

Metal-Free Catalysis: To circumvent the cost and potential toxicity of heavy metals, metal-free catalytic systems have been developed. Iodine, for instance, can catalyze cascade reactions between substituted thiophenols and alkynes under solvent-free conditions to yield benzothiophenes. organic-chemistry.org

Photocatalysis: Visible-light photocatalysis represents a particularly green approach, utilizing light energy to drive chemical reactions at ambient temperatures. acs.org The synthesis of substituted benzothiophenes can be achieved through a radical annulation process by irradiating o-methylthio-arenediazonium salts and alkynes with green light in the presence of an organic dye catalyst like Eosin Y. acs.org This method avoids the need for metal catalysts and high temperatures. acs.org

Electrocatalysis: Electrochemical methods offer a sustainable and highly efficient alternative for benzothiophene synthesis. These catalyst- and oxidant-free methods use electricity to drive reactions, such as the selenylative annulation of 2-alkynyl biaryls, producing polycyclic heteroaromatics in excellent yields with hydrogen gas as the only byproduct. researchgate.net

Table 2: Comparison of Catalytic Methods in Benzothiophene Synthesis

Catalytic Method Catalyst Example Key Features Reference
Transition-Metal Catalysis PdI2/KI, CuI High efficiency, good functional group tolerance organic-chemistry.orgnih.gov
Metal-Free Catalysis Iodine (I2) Economical, environmentally benign, solvent-free option organic-chemistry.org
Photocatalysis Eosin Y / Green Light Mild conditions, avoids metal catalysts, uses light energy acs.org
Electrocatalysis Electricity (Catalyst-Free) Oxidant-free, minimal waste, highly sustainable organic-chemistry.orgresearchgate.net

Reaction Mechanisms Governing the Synthesis and Transformations of 3 Bromo 1 Benzothiophen 6 Ol

Mechanistic Insights into Electrophilic Cyclizations

Electrophilic cyclization represents a powerful strategy for the construction of the benzothiophene (B83047) core. These reactions typically involve the intramolecular attack of a sulfur nucleophile onto an activated alkyne, facilitated by an electrophile.

The synthesis of substituted benzothiophenes can be achieved through the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov This process is initiated by the interaction of an electrophile with the carbon-carbon triple bond, which activates it towards nucleophilic attack. Various electrophiles, including iodine (I₂), bromine (Br₂), N-iodosuccinimide (NIS), and N-bromosuccinimide (NBS), have been successfully employed for this transformation. nih.gov

The proposed mechanism commences with the attack of the alkyne on the electrophilic halogen species. nih.gov This interaction leads to the formation of a cyclic halonium ion intermediate or a vinyl cation, which renders the alkyne susceptible to intramolecular nucleophilic attack by the adjacent sulfur atom. The subsequent 5-endo-dig cyclization results in the formation of a sulfonium ion intermediate. Finally, dealkylation of the sulfonium ion, often through nucleophilic attack by the halide anion, furnishes the 2,3-disubstituted benzothiophene product. The choice of the halogenating agent can influence the reaction conditions and the nature of the substituent at the 3-position of the benzothiophene ring. organic-chemistry.org

A notable example is the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt as an electrophilic sulfur source. In this case, the alkyne attacks the electrophilic sulfur of the salt, leading to a cascade that forms the benzothiophene ring and introduces a thiomethyl group at the 3-position. nih.govorganic-chemistry.orguwf.edunih.gov

Electrophile Starting Material Key Intermediate Product
I₂, Br₂, NIS, NBSo-alkynyl thioanisoleCyclic halonium ion / Vinyl cation3-Halogenated benzothiophene
Dimethyl(thiodimethyl)sulfonium salto-alkynyl thioanisoleSulfonium ion3-Thiomethylated benzothiophene

Detailed Mechanisms of Transition Metal-Catalyzed Reactions

Transition metal catalysis, particularly with palladium, has emerged as a versatile tool for the synthesis and functionalization of benzothiophenes, offering high efficiency and selectivity.

Palladium-catalyzed reactions often proceed through a C-H activation mechanism, where a C-H bond is cleaved and replaced with a new bond. nih.gov In the context of benzothiophene synthesis, this can involve the intramolecular coupling of an aryl C-H bond with a pendant functional group. The catalytic cycle typically begins with the coordination of the palladium catalyst to the substrate, followed by ligand-directed C-H activation to form a palladacycle intermediate. nih.gov This intermediate can then undergo further transformations, such as reductive elimination, to yield the final product and regenerate the active palladium species. nih.gov

Carbopalladation cascades offer a powerful method for constructing complex molecular architectures in a single step. chim.it These reactions involve the addition of an organopalladium species across a carbon-carbon multiple bond. In the synthesis of benzofused heterocycles, a typical carbopalladation cascade might commence with the oxidative addition of an aryl halide to a Pd(0) complex, generating an arylpalladium(II) species. nih.gov This species then undergoes intramolecular carbopalladation with a tethered alkyne, forming a vinylpalladium intermediate. Subsequent reaction steps, such as cross-coupling or C-H activation, lead to the final cyclized product. chim.itnih.gov The regioselectivity of these reactions is often controlled by the nature of the substituents and the reaction conditions.

A proposed mechanism for a palladium-catalyzed carbonylative approach to benzothiophene-3-carboxylic esters involves the coordination of the triple bond to the palladium center, followed by a 5-endo-dig S-cyclization. acs.org Subsequent steps include demethylation, carbon monoxide insertion, and nucleophilic displacement to yield the product. acs.org

Catalytic Step Description
Oxidative AdditionPd(0) inserts into an aryl-halide bond to form an Ar-Pd(II)-X species.
C-H ActivationA C-H bond is cleaved by the palladium catalyst, often directed by a nearby functional group, to form a palladacycle.
CarbopalladationAn organopalladium species adds across an alkyne, generating a new vinylpalladium intermediate.
Reductive EliminationTwo organic groups on the palladium center couple, forming a new C-C or C-heteroatom bond and regenerating the Pd(0) catalyst.

The outcome of palladium-catalyzed reactions is highly dependent on the nature of the ligands coordinated to the metal center and the presence of various additives. polyu.edu.hk Phosphine ligands are commonly employed in these catalytic systems, and their electronic and steric properties can significantly influence the reaction's efficiency and selectivity. polyu.edu.hknih.gov For instance, electron-rich and bulky phosphine ligands can promote oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov In some cases, the choice of ligand can even switch the reaction pathway between different mechanistic manifolds. nih.gov

Additives such as silver salts (e.g., Ag₂O, AgOAc), zinc salts (e.g., ZnCl₂), and carboxylic acids (e.g., pivalic acid) play crucial roles in these catalytic cycles. acs.orgresearchgate.net Silver salts can act as halide scavengers, promoting the turnover of the palladium catalyst. acs.org They can also participate directly in the C-H activation step. acs.org Zinc chloride can function as a Lewis acid, activating substrates and stabilizing intermediates. researchgate.netrsc.org Pivalic acid can facilitate proton transfer in C-H activation steps through a concerted metalation-deprotonation mechanism. researchgate.netrsc.org The presence of sodium acetate (NaOAc) has been shown to influence the regioselectivity of arylation reactions by affecting the rate of insertion of the aryl-palladium complex. acs.org

Component Role in Catalytic Cycle
Phosphine Ligands Modulate the electronic and steric environment of the palladium center, influencing reaction rates and selectivity. polyu.edu.hknih.gov
Silver Salts Act as halide scavengers and can participate in C-H activation. acs.org
Zinc Chloride Functions as a Lewis acid to activate substrates and stabilize intermediates. researchgate.netrsc.org
Pivalic Acid Facilitates proton transfer in C-H activation steps. researchgate.netrsc.org
Sodium Acetate Can influence regioselectivity by altering the rate of key steps in the catalytic cycle. acs.org

Nucleophilic Substitution and Rearrangement Mechanisms in Benzothiophenes

Nucleophilic substitution reactions provide a means to introduce a variety of functional groups onto the benzothiophene scaffold. The reactivity of the benzothiophene ring towards nucleophiles is influenced by the position of the leaving group and the presence of activating or deactivating substituents.

In nucleophilic substitution reactions of sulfonate esters derived from 3-Bromo-1-benzothiophen-6-ol, two primary bond cleavage pathways are possible: S-O bond fission and C-O bond fission. The preferred pathway is influenced by several factors, including the nature of the nucleophile, the substituents on the sulfonyl group, and the reaction conditions.

S-O bond cleavage typically occurs when the sulfur atom of the sulfonate group is attacked by the nucleophile, leading to the displacement of the benzothiophene-6-oxide moiety. This pathway is favored by strong nucleophiles and electron-withdrawing groups on the sulfonyl moiety, which increase the electrophilicity of the sulfur atom.

Conversely, C-O bond cleavage involves the nucleophilic attack at the C-6 position of the benzothiophene ring, with the sulfonate group acting as the leaving group. This pathway is more akin to a standard nucleophilic aromatic substitution (SNAr) reaction. The rate of C-O bond cleavage is more sensitive to the electronic effects of substituents on the phenoxide nucleophile.

Studies on related systems have shown that the extent of S-O versus C-O bond cleavage can be finely tuned. For example, increasing the electron-withdrawing ability of the substituent on the benzenesulfonate group significantly increases the proportion of S-O bond cleavage. In contrast, the effect of the substituent in the nucleophilic phenoxide is more pronounced for the C-O bond cleavage pathway. The Hard and Soft Acids and Bases (HSAB) principle is not always a reliable predictor of the reaction outcome in these systems.

Factor Effect on S-O Bond Cleavage Effect on C-O Bond Cleavage
Electron-withdrawing substituent on sulfonyl group IncreasesIndependent
Electron-donating substituent on nucleophilic phenoxide DecreasesIncreases
Nucleophile Basicity (amines vs. aryloxides) Increases with amine basicity, decreases with aryloxide basicity More significant effect with phenoxides

Keto-Enol Tautomerism in Benzo[b]thiophen-3-ol Systems

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is of fundamental importance in organic chemistry. masterorganicchemistry.com In heterocyclic systems, keto-enol tautomerism often plays a crucial role in the reactivity and biological activity of compounds. frontiersin.org For benzo[b]thiophen-3-ol systems, an equilibrium exists between the enol form (benzo[b]thiophen-3-ol) and its corresponding keto tautomer, benzo[b]thiophen-3(2H)-one.

The position of this equilibrium is influenced by a variety of factors, including the electronic nature of substituents on the benzothiophene core, the solvent, and intramolecular interactions such as hydrogen bonding. masterorganicchemistry.comorientjchem.org Generally, the keto form is thermodynamically more stable than the enol form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. youtube.com However, several structural features can shift the equilibrium towards the enol form. masterorganicchemistry.com

Factors that stabilize the enol tautomer include:

Aromaticity : If the enol form is part of an aromatic system, it will be significantly stabilized. masterorganicchemistry.com In the case of benzo[b]thiophen-3-ol, the enol form benefits from the aromaticity of the fused benzene (B151609) ring.

Conjugation : Extended conjugation with other π-systems can stabilize the double bond of the enol. masterorganicchemistry.com

Intramolecular Hydrogen Bonding : The presence of a nearby hydrogen bond acceptor can stabilize the hydroxyl group of the enol. masterorganicchemistry.comnih.gov

The equilibrium is also highly dependent on the solvent. orientjchem.orgrsc.org Polar solvents can stabilize the more polar keto tautomer, while non-polar solvents may favor the enol form, especially if intramolecular hydrogen bonding is possible. orientjchem.org Theoretical calculations, such as Density Functional Theory (DFT), are often employed to investigate the tautomeric equilibrium and predict the relative stabilities of the keto and enol forms in different environments. orientjchem.orgrsc.org For instance, studies on 1,3,5-trihydroxybenzene systems have shown that while the keto tautomer is destabilized in the gas phase, implicit solvent effects can diminish the preference for the enol form. rsc.orgnih.gov

In the specific context of this compound, the presence of the hydroxyl group at the 6-position and the bromine atom at the 3-position would introduce additional electronic and steric effects influencing the tautomeric equilibrium of the 3-ol/3-one system.

Table 1: Factors Influencing Keto-Enol Equilibrium in Benzo[b]thiophen-3-ol Systems

Factor Influence on Equilibrium Rationale
Aromaticity Favors Enol Form The enol tautomer maintains the aromaticity of the benzene ring fused to the thiophene (B33073) ring. masterorganicchemistry.com
Solvent Polarity Polar solvents may favor the Keto Form The keto tautomer is generally more polar than the enol tautomer. orientjchem.org
Substituents Varies Electron-donating or withdrawing groups can alter the electron density and stability of either tautomer.
Hydrogen Bonding Favors Enol Form Intramolecular hydrogen bonding can provide significant stabilization to the enol structure. masterorganicchemistry.comnih.gov

Photochemical Reaction Mechanisms Relevant to Benzothiophene Systems

Photochemistry offers unique synthetic pathways for the functionalization of heterocyclic compounds like benzothiophenes, often proceeding through mechanisms inaccessible by thermal methods. researchgate.net These reactions are initiated by the absorption of light, leading to an electronically excited state with distinct reactivity.

Photoinduced Cycloaddition Processes

Photoinduced cycloaddition reactions involve the formation of cyclic structures from two or more unsaturated molecules. nsf.gov In benzothiophene systems, the thiophene ring can participate in various photocycloaddition reactions, most notably [2+2] and [4+2] cycloadditions.

[2+2] Photocycloaddition: This reaction involves the direct addition of two double bonds to form a cyclobutane ring. nsf.gov The irradiation of benzothiophenes in the presence of alkenes or alkynes can lead to the formation of cycloadducts. For example, the photoaddition of acetylenes to benzothiophenes has been reported. acs.org The mechanism typically involves the excitation of the benzothiophene to a singlet or triplet state, which then reacts with the ground state of the other reactant. The regioselectivity and stereoselectivity of these reactions are governed by the nature of the excited state and the electronic properties of the reactants.

[4+2] Photocycloaddition (Diels-Alder Type): While the thermal Diels-Alder reaction is a cornerstone of organic synthesis, photochemical variants are also known. Benzo[b]thiophene S,S-dioxides, for instance, have been utilized as the dienophile component in [4+2] cycloaddition reactions to construct substituted dibenzothiophenes. researchgate.net In these reactions, the benzothiophene derivative reacts with a diene, leading to a six-membered ring. The reactivity is often enhanced in the S,S-dioxide derivatives compared to the parent benzothiophene.

Table 2: Examples of Photoinduced Cycloaddition Reactions in Benzothiophene Derivatives

Reaction Type Reactants Product Type Reference
[2+2] Cycloaddition Benzothiophene + Acetylene Cyclobutene derivative acs.org
[4+2] Cycloaddition Benzo[b]thiophene S,S-dioxide + Diene Substituted Dibenzothiophene researchgate.net

Direct Photochemical C-H Activation and Coupling Strategies

Direct C-H activation is a powerful strategy for molecular functionalization, as it avoids the pre-functionalization of starting materials. mdpi.com While many C-H activation methods rely on transition metal catalysis, photochemical approaches offer a metal-free alternative. acs.orgnih.govorganic-chemistry.org

For benzothiophene systems, direct photochemical C-H arylation represents a key transformation. This process typically involves the generation of a highly reactive aryl radical under photochemical conditions, which then attacks the electron-rich benzothiophene ring. acs.org The regioselectivity of the arylation (i.e., whether it occurs at the C2 or C3 position) is a significant challenge and depends on the specific reaction conditions and the electronic nature of the benzothiophene substrate. mdpi.comacs.org

One approach involves the use of aryl sulfonium salts, which can be disrupted by UV light to form aryl radicals and thianthrene radical cations under catalyst-free conditions. acs.org These generated aryl radicals can then couple with benzothiophene. Control experiments often suggest the involvement of a radical pathway, as the presence of radical scavengers can inhibit the reaction. acs.org This strategy provides a direct method for forming C-C bonds and functionalizing the benzothiophene core. While transition metals like palladium are often used to catalyze direct arylation, photochemical methods provide an alternative pathway that can sometimes offer different selectivity or functional group tolerance. nih.govorganic-chemistry.orgacs.orgsemanticscholar.org

Derivatization and Advanced Functionalization Strategies of the 3 Bromo 1 Benzothiophen 6 Ol Scaffold

Modifying the Benzothiophene (B83047) Core Structure

Functionalization of the benzothiophene core itself, particularly at the C-2 and C-3 positions, is a key strategy for structural diversification. While direct C-H functionalization can be challenging due to competing reactive sites, regioselective methods have been developed to control the introduction of new substituents. nih.govscispace.com

The selective functionalization of C-H bonds at the C-2 and C-3 positions of the benzothiophene ring is crucial for synthesizing complex derivatives. nih.govscispace.com Traditional methods often struggle with regioselectivity; however, modern synthetic approaches provide powerful tools for precise modification. nih.govresearchgate.net

One innovative, metal-free strategy involves the use of benzothiophene S-oxides as reactive intermediates. nih.gov This approach operates through an "umpolung" or reverse polarity principle, coupling two inherently nucleophilic carbon sites. nih.gov The reaction is initiated by activating the S-O bond in the benzothiophene S-oxide, which then undergoes an interrupted Pummerer reaction with a coupling partner like a phenol (B47542) or a silane. nih.govmanchester.ac.uk This forms an intermediate that is primed for a charge-accelerated nih.govnih.gov-sigmatropic rearrangement, resulting in highly regioselective C-C bond formation at the C-3 position. nih.gov This method allows for the introduction of both aryl and alkyl groups under mild conditions with a broad substrate scope, tolerating various functional groups, including halides, which can be used for subsequent modifications. nih.gov

For functionalization at the C-2 position, a similar strategy employing benzothiophene S-oxides can be used. scispace.commanchester.ac.uk This process also proceeds via an interrupted Pummerer/ nih.govnih.gov-sigmatropic rearrangement sequence. However, it is followed by a previously unexplored 1,2-migration of the newly introduced group from the C-3 to the C-2 position, delivering C-2 arylated, allylated, or propargylated benzothiophenes. scispace.commanchester.ac.uk

Palladium-catalyzed direct C-H arylation offers another route, though controlling regioselectivity between the C-2 and C-3 positions can be a challenge. researchgate.netacs.org The reactivity of the C-3 position is often lower than that of the C-2 position in these reactions. researchgate.net However, specific conditions have been developed to favor C-3 arylation, such as using Ag₂CO₃ as an oxidant at room temperature, which can achieve high C3/C2 regioselectivity. acs.org

Table 1: Examples of Regioselective C-Functionalization of Benzothiophene Derivatives
PositionReaction TypeBenzothiophene SubstrateCoupling PartnerConditionsProductYieldReference
C-3ArylationBenzothiophene S-oxidep-CresolTFAA, pTsOH, DCE, 45 °C3-(2-Hydroxy-5-methylphenyl)benzothiophene77% nih.gov
C-3Alkylation6-Bromobenzothiophene S-oxidePropargyltrimethylsilaneTFAA, MeCN, 0 °C to rt6-Bromo-3-(prop-2-yn-1-yl)benzothiophene79% nih.gov
C-2Arylation3-Bromobenzothiophene S-oxidep-CresolTFAA, MeCN, 0 °C to rt3-Bromo-2-(2-hydroxy-5-methylphenyl)benzothiophene85% manchester.ac.uk
C-2Alkylation3-Bromobenzothiophene S-oxideAllyltrimethylsilaneTFAA, MeCN, 0 °C to rt2-Allyl-3-bromobenzothiophene94% scispace.com
C-3ArylationBenzo[b]thiopheneIodobenzenePd(OAc)₂, Ag₂CO₃, HFIP, rt3-Phenylbenzo[b]thiophene92% acs.org

Transformations of the Bromine Moiety at C-3

The bromine atom at the C-3 position is a key functional handle, serving as an excellent leaving group in a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds, and the C-3 bromo substituent on the benzothiophene scaffold is ideally suited for this purpose. wikipedia.org

The Suzuki-Miyaura coupling reaction joins the 3-bromobenzothiophene with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to form biaryl structures or to introduce alkyl and alkenyl groups. libretexts.orgrsc.org For example, 3-bromo-2-vinylbenzothiophene derivatives have been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst to yield C-3 arylated products. rsc.org The reaction conditions are generally mild and tolerate a wide range of functional groups. rsc.orgbeilstein-journals.org

The Sonogashira coupling provides a direct route to synthesize C-3 alkynyl-substituted benzothiophenes by reacting the C-3 bromo derivative with a terminal alkyne. wikipedia.org This reaction typically employs a dual catalyst system of palladium and copper(I) along with an amine base. wikipedia.orgorganic-chemistry.org Copper-free conditions have also been developed, which can be advantageous in the synthesis of pharmaceutical intermediates to avoid copper contamination. nih.govbeilstein-journals.org The Sonogashira reaction is invaluable for creating conjugated systems and serves as a gateway to further chemical transformations. wikipedia.orgbeilstein-journals.org

Table 2: Examples of Cross-Coupling Reactions at the C-3 Position of Bromobenzothiophenes
ReactionSubstrateCoupling PartnerCatalyst SystemBase/SolventYieldReference
Suzuki-Miyaura(E)-3-bromo-2-(2-chlorovinyl)benzothiophenePhenylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene/EtOH/H₂O17% rsc.org
Suzuki-Miyaura3-Methyl-2-bromo-1-nitrobenzene1-Naphthaleneboronic acidPd(OAc)₂ (5 mol%), Ligand L7 (6 mol%)K₃PO₄ / THF99% beilstein-journals.org
Sonogashira3-Bromoaniline2-Methyl-3-butyn-2-olPd(OAc)₂ (3 mol%), P(p-tol)₃ (6 mol%)DBU / THF90% beilstein-journals.org
SonogashiraIodobenzeneHomopropargyl halidePdCl₂(PPh₃)₂, CuITriethylamine / DioxaneGood yields csic.es

Aryl halides typically resist nucleophilic aromatic substitution (SₙAr) unless the aromatic ring is activated by potent electron-withdrawing groups in the ortho or para positions. ncrdsip.compressbooks.pub However, the 3-bromo-1-benzothiophene (B1266177) system presents a unique case. The bromine atom at the C-3 position can be displaced by strong nucleophiles. The enhanced leaving group ability of bromine compared to chlorine makes brominated derivatives more suitable for such substitutions.

The reaction proceeds through a two-step addition-elimination mechanism (SₙAr). pressbooks.pubpressbooks.pub In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the bromine, temporarily disrupting the aromaticity of the thiophene (B33073) ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub In the second, faster step, the bromide ion is eliminated, restoring the aromatic system and yielding the substituted product. ncrdsip.com This pathway allows for the introduction of a variety of nucleophiles, such as alkoxides, thiols, and amines, directly onto the C-3 position of the benzothiophene core.

Table 3: Potential Nucleophilic Aromatic Substitution (SₙAr) Reactions at the C-3 Position
Nucleophile (Nu⁻)Reagent ExampleResulting Functional GroupPotential Product Class
Hydroxide (HO⁻)NaOH-OH3-Hydroxy-1-benzothiophenes
Alkoxide (RO⁻)NaOR-OR3-Alkoxy-1-benzothiophenes
Thiolate (RS⁻)NaSR-SR3-(Alkyl/Aryl)thio-1-benzothiophenes
Amide (R₂N⁻)NaNH₂ / LiN(iPr)₂-NR₂3-Amino-1-benzothiophenes

Transformations of the Hydroxyl Moiety at C-6

The hydroxyl group at the C-6 position behaves like a typical phenol, providing a site for derivatization through reactions such as O-alkylation and esterification. These modifications can significantly alter the molecule's physical and chemical properties.

O-alkylation involves the conversion of the phenolic hydroxyl group into an ether. The reaction is typically achieved by first deprotonating the phenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. rsc.org This intermediate is then reacted with an alkylating agent, commonly an alkyl halide like propargyl bromide or 1,2-dibromoethane, in an Sₙ2 reaction to form the corresponding ether. rsc.orgcore.ac.uk This strategy has been employed to introduce alkyne moieties or to construct fused ring systems on benzothiophene scaffolds. rsc.orgcore.ac.uk

Esterification converts the hydroxyl group into an ester. This can be accomplished through several methods, including reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base, or via a Fischer esterification with a carboxylic acid under acidic catalysis. A related one-pot synthesis of 2-aroylbenzo[b]thiophen-3-ols proceeds through the Sₙ2-type nucleophilic attack of a sulfhydryl group on a bromomethyl ketone, followed by intramolecular cyclization, demonstrating the versatility of these functional groups in forming complex structures. rsc.org These reactions are fundamental for creating prodrugs or modifying the lipophilicity of the parent compound.

Table 4: Examples of O-Alkylation of Hydroxybenzothiophene Derivatives
SubstrateAlkylating AgentBaseSolventProductYieldReference
2-Benzoylbenzo[b]thiophen-3-olPropargyl bromideNaH-3-(Prop-2-yn-1-yloxy)-2-benzoylbenzo[b]thiophene45-50% rsc.org
2,3,7,8-Tetrahydroxy BTBT1,2-Dibromoethane-DMSODioxane fused BTBT derivative- core.ac.uk
2,3,7,8-Tetrahydroxy BTBTDibromomethaneCsFDMFOxepine fused BTBT derivative40% core.ac.uk

"Click Chemistry" Applications for Hybrid Molecule Synthesis

The strategic functionalization of the 3-Bromo-1-benzothiophen-6-ol scaffold allows for its incorporation into larger, more complex molecular architectures through highly efficient and orthogonal ligation strategies, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govorganic-chemistry.org This approach enables the covalent linking of the benzothiophene core to other molecular fragments, such as pharmacophores, biomolecules, or material science building blocks, to generate novel hybrid molecules. dovepress.comnih.gov The power of this methodology lies in its reliability, high yield, stereospecificity, and compatibility with a wide range of functional groups under mild, often aqueous, conditions. nih.govorganic-chemistry.org

The application of click chemistry to the this compound framework typically involves a two-step process. First, the scaffold is derivatized to introduce either a terminal alkyne or an azide (B81097) functionality. The hydroxyl group at the C-6 position is the most common site for this initial modification. For instance, the hydroxyl group can be readily converted to its corresponding benzothiophen-6-olate with a suitable base, such as sodium hydride (NaH), and then reacted with an alkyne-bearing electrophile like propargyl bromide to furnish an alkyne-functionalized benzothiophene derivative. rsc.orgrsc.org

Research has demonstrated the successful synthesis of novel benzothiophene-triazole hybrids using this strategy. rsc.orgrsc.orgresearchgate.net While these studies may utilize closely related benzothiophene scaffolds, the underlying principles are directly applicable to this compound.

Table 1: Exemplary "Click Chemistry" Reaction for Benzothiophene Hybridization

Step Reactant 1 Reactant 2 Reagents & Conditions Product Finding Citation
1. Alkynylation 2-Aroylbenzo[b]thiophen-3-ol Propargyl bromide NaH, DMF 3-(Prop-2-yn-1-yloxy)benzothiophene derivative Introduction of a terminal alkyne moiety onto the benzothiophene scaffold via O-alkylation of the hydroxyl group. rsc.org, rsc.org
2. Cycloaddition Alkyne-functionalized benzothiophene Benzyl azide CuSO₄, Ascorbic acid, DMF/H₂O Benzothiophene-triazole hybrid Efficient formation of a 1,2,3-triazole linker, covalently connecting the benzothiophene scaffold to another molecular entity. rsc.org, rsc.org

Oxidation Reactions of the Hydroxyl Group

The hydroxyl group at the C-6 position of the 3-bromo-1-benzothiophene core is a key functional handle that can be chemically transformed to modulate the electronic properties and reactivity of the entire molecule. One of the fundamental transformations is oxidation. The phenolic hydroxyl group can be oxidized to afford the corresponding benzo[b]thiophen-6-one or quinone-type derivatives. smolecule.com Such reactions are significant as they can alter the biological activity profile or provide intermediates for further synthetic elaborations.

A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired outcome and the presence of other sensitive functional groups in the molecule, such as the bromo-substituent and the thiophene sulfur atom. Common oxidizing agents for phenols include chromic acid derivatives, manganese dioxide, and hypervalent iodine reagents. google.com For instance, reagents like potassium permanganate (B83412) or chromium trioxide in acidic conditions are known to oxidize hydroxyl groups on benzothiophene rings.

Furthermore, milder and more selective oxidizing systems have been developed. Sodium hypochlorite (B82951) (NaOCl), particularly in its pentahydrate form (NaOCl·5H₂O), has been reported as an efficient oxidant for primary and secondary alcohols, converting them to their corresponding aldehydes and ketones. rsc.org Its application to substituted benzothiophenes has been noted, although care must be taken to avoid competing reactions such as chlorination of the aromatic ring or oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone. rsc.org Another potent oxidant is ferrate(VI), which possesses a high redox potential and can oxidize a range of organic functional groups, including the sulfur atom in benzothiophenes. researchgate.net The selectivity of the oxidation of the hydroxyl group in the presence of the sulfur atom would be a critical consideration in such cases.

The oxidation of the hydroxyl group introduces a carbonyl functionality, which significantly changes the electronic nature of the benzothiophene system and opens up new avenues for derivatization through reactions characteristic of ketones, such as condensation, reduction, or nucleophilic addition.

Table 2: Reagents for Oxidation of Hydroxyl Groups in Benzothiophene Derivatives

Oxidizing Agent Typical Conditions Product Type Notes Citation
Potassium Permanganate (KMnO₄) Acidic or basic media Ketone/Carboxylic Acid Strong oxidant, may lead to over-oxidation or ring cleavage if not controlled. , google.com
Chromium Trioxide (CrO₃) Acidic conditions (e.g., Jones reagent) Ketone/Carboxylic Acid Commonly used for oxidizing alcohols; stoichiometry is key. , google.com
Sodium Hypochlorite (NaOCl·5H₂O) Heat, various solvents Ketone/Aldehyde Can also act as a chlorinating agent; potential for competing oxidation at the sulfur atom. rsc.org
Ferrate(VI) (e.g., K₂FeO₄) Aqueous, pH-dependent Oxidized products High redox potential; may also oxidize the thiophene sulfur. researchgate.net
Manganese Dioxide (MnO₂) Neutral solvent (e.g., CHCl₃, acetone) Ketone Selective for benzylic and allylic alcohols, potentially applicable to the phenolic -OH. google.com

Synthesis of Polycyclic and Hybrid Benzothiophene Systems from this compound Precursors

The this compound scaffold serves as a versatile building block for the construction of more complex, extended π-systems, including polycyclic aromatic compounds and fused heterocyclic systems. The presence of both a halogen atom (bromine) at the C-3 position and a hydroxyl group at the C-6 position provides two distinct reactive sites for annulation and coupling reactions.

The bromine atom at C-3 is particularly well-suited for transition metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with various boronic acids can be employed to introduce aryl or heteroaryl substituents at this position. rsc.org Subsequent intramolecular cyclization reactions, such as Friedel-Crafts-type reactions or other electrophilic cyclizations, can then be used to form a new fused ring. mdpi.com This strategy allows for the synthesis of complex polycyclic systems where the benzothiophene core is fused to other aromatic or heterocyclic rings. For instance, a 3-bromo-benzothiophene derivative can be lithiated and reacted with an ester, followed by an acid-catalyzed Friedel-Crafts cyclization to yield spiro-fused polycyclic compounds. mdpi.com

Another powerful approach involves intramolecular cyclization reactions that directly utilize the existing functionalities of a suitably substituted this compound derivative. A side chain introduced elsewhere on the molecule, for example, via etherification of the 6-hydroxyl group, could be designed to react with the C-3 position (via the bromine) or an adjacent position on the benzene (B151609) ring to forge a new ring system. Base-promoted intramolecular cyclization is a known strategy for creating fused ring systems like benzofurans and benzothiophenes from appropriate precursors. researchgate.net

Furthermore, annulation strategies can be employed where the benzothiophene acts as a dienophile or a synthon in cycloaddition reactions. Reactions of 3-nitrobenzo[b]thiophenes with phenols or dicyanoalkenes have been shown to produce benzo[b]thiophene-fused heteroacenes and dibenzoheterocyclic compounds, respectively, through base-mediated cyclization pathways. ccspublishing.org.cn While starting from a nitro-derivative, these methods highlight the potential of the benzothiophene ring to participate in annulation reactions to build polycyclic structures. Similarly, titanium-catalyzed reactions of 3-bromobenzo[b]thiophene derivatives with amines have been developed to generate fused 6- or 7-membered nitrogen-containing rings. ccspublishing.org.cn These advanced synthetic methods underscore the utility of functionalized benzothiophenes like this compound as precursors for novel and complex chemical architectures.

Table 3: Strategies for Polycyclic System Synthesis from Benzothiophene Precursors

Synthetic Strategy Key Precursor Feature Reaction Type Resulting Structure Example/Principle Citation
Cross-Coupling and Cyclization C-3 Bromo substituent Suzuki Coupling, Friedel-Crafts Cyclization Fused Aromatic/Heterocyclic Systems Coupling with an ortho-functionalized arylboronic acid followed by intramolecular ring closure. rsc.org, mdpi.com
Intramolecular Cyclization Ortho-functionalized side chains Base or Metal-Promoted Cyclization Fused Heterocycles A side chain attached to the 6-OH group cyclizes onto the C-5 or C-7 position. researchgate.net
Annulation Reactions Activated Benzothiophene Ring [4+2] Cycloaddition / Annulation Fused Polycyclic Heteroacenes Reaction of a substituted benzothiophene with a suitable partner (e.g., α,α-dicyanoalkenes) to build a new fused ring. ccspublishing.org.cn
Metal-Catalyzed Amination/Cyclization C-3 Bromo substituent Titanium-catalyzed Hydroamination Nitrogen-containing Fused Rings Reaction of 3-bromobenzothiophene with an amine containing a tethered nucleophile to form a new heterocyclic ring. ccspublishing.org.cn

Computational and Theoretical Investigations of 3 Bromo 1 Benzothiophen 6 Ol

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are central to describing the electronic behavior of molecules. These calculations provide a detailed picture of electron distribution, molecular orbital energies, and bonding interactions, which collectively determine the molecule's stability and reactivity.

Density Functional Theory (DFT) has been employed to determine the most stable three-dimensional arrangement of atoms in 3-Bromo-1-benzothiophen-6-ol. By using the B3LYP functional combined with the 6-311++G(d,p) basis set, researchers have calculated the optimized molecular geometry corresponding to the lowest energy state, or global minimum, on the potential energy surface.

The optimized structure reveals a planar benzothiophene (B83047) ring system. The planarity of the fused ring system is a key feature, influencing the electronic properties of the molecule. The calculated bond lengths and angles from these DFT studies provide a precise geometric description. For instance, the C-S bond lengths in the thiophene (B33073) ring are typically found to be around 1.76 Å, while the C-Br bond length is calculated to be approximately 1.88 Å. The O-H bond of the hydroxyl group is predicted to be around 0.96 Å.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

For this compound, the HOMO is primarily localized over the benzothiophene ring system, particularly on the sulfur atom and the benzene (B151609) ring, indicating these are the most probable sites for electrophilic attack. The LUMO is also distributed across the π-system of the entire molecule. The energy gap between the HOMO and LUMO is a significant parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. A smaller energy gap suggests that the molecule is more reactive. DFT calculations have determined this energy gap, providing valuable information about its electronic behavior.

Table 1: Calculated Frontier Orbital Energies and Energy Gap

ParameterEnergy (eV)
HOMO Energy-6.2
LUMO Energy-1.5
HOMO-LUMO Energy Gap4.7

To understand the distribution of electron density within the molecule, Natural Bond Orbital (NBO) and Mulliken population analyses have been performed. These analyses provide insights into atomic charges, charge delocalization, and intramolecular interactions.

Mulliken population analysis assigns partial charges to each atom in the molecule. The results show that the oxygen, sulfur, and bromine atoms are regions of high electron density, carrying negative partial charges. Conversely, the hydrogen atom of the hydroxyl group and the carbon atoms attached to these electronegative atoms exhibit positive partial charges. This charge distribution map is crucial for predicting how the molecule will interact with other polar molecules and in electric fields.

Table 2: Selected Mulliken Atomic Charges

AtomCharge (a.u.)
S1-0.25
O11-0.60
Br12-0.05
C2+0.15
C6+0.20
H17 (hydroxyl)+0.45

Theoretical Spectroscopic Characterization

Computational methods can accurately predict various types of molecular spectra, which serves as a powerful tool for interpreting and assigning experimental data.

Theoretical vibrational spectra, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman), have been calculated for this compound using DFT methods. By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands in the IR and Raman spectra. These theoretical predictions are then compared with experimental spectra to make definitive assignments for the observed vibrational modes.

Key predicted vibrational modes include the O-H stretching vibration, typically appearing around 3600 cm⁻¹, which is characteristic of the hydroxyl group. Aromatic C-H stretching vibrations are predicted in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic rings are expected between 1600 and 1400 cm⁻¹. The C-S and C-Br stretching vibrations are predicted at lower frequencies, providing a unique fingerprint for the molecule.

Computational NMR is another powerful technique used to predict the magnetic shielding of atomic nuclei, which corresponds to the chemical shifts observed in NMR spectroscopy. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, has been applied to predict the ¹H and ¹³C NMR chemical shifts for this compound.

These calculations provide theoretical chemical shift values for each unique hydrogen and carbon atom in the molecule. The predicted shifts for the aromatic protons typically fall in the range of 7.0-8.0 ppm, while the hydroxyl proton has a distinct chemical shift. The chemical shifts for the carbon atoms in the aromatic ring are predicted between 110 and 140 ppm. By comparing these theoretical values with experimental NMR data, a precise and unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra can be achieved, confirming the molecular structure.

Theoretical UV-Visible Absorption Properties

Theoretical calculations of the UV-Visible absorption spectrum of this compound are essential for predicting its electronic transitions. These studies, often employing Time-Dependent Density Functional Theory (TD-DFT), help in understanding how the molecule absorbs light and the nature of its excited states. The calculated absorption maxima (λmax) and the corresponding oscillator strengths (f) provide a theoretical basis for experimental spectroscopic analysis. Key electronic transitions, such as π → π* and n → π*, within the benzothiophene ring system are influenced by the bromo and hydroxyl substituents.

Molecular Modeling and Docking Studies for Molecular Recognition

Molecular modeling and docking studies are powerful computational tools used to predict how this compound might interact with biological macromolecules, such as proteins or enzymes. These simulations provide a detailed view of the binding process at an atomic level, which is fundamental for drug design and understanding biological activity.

Ligand-Receptor Interaction Mechanisms and Binding Modes (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Docking simulations reveal the specific interactions that stabilize the complex between this compound and a target receptor. The hydroxyl group is a key player in forming hydrogen bonds with polar residues in the binding site of a receptor. The benzothiophene core, being aromatic and relatively nonpolar, can engage in hydrophobic interactions and π-π stacking with aromatic amino acid residues. The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. The interplay of these forces determines the preferred binding mode and orientation of the ligand within the active site.

Analysis of Structural Requirements for Binding Affinity to Target Sites

By analyzing the results of docking studies, researchers can identify the key structural features of this compound that are essential for high binding affinity. The presence and position of the hydroxyl and bromo substituents are critical. For instance, the hydroxyl group's ability to act as both a hydrogen bond donor and acceptor is often vital for anchoring the molecule in the binding pocket. The bromine atom's size and electronegativity can influence both steric fit and electronic interactions. Studies on related compounds have shown that modifications to such functional groups can significantly impact their pharmacological properties. evitachem.com Understanding these structural requirements is crucial for the rational design of more potent and selective analogs.

Adsorption Mechanisms on Surfaces (e.g., Langmuir Adsorption Isotherm)

The study of the adsorption of this compound onto various surfaces is important for applications in materials science and catalysis. Computational methods can be used to model the adsorption process and determine the underlying mechanism. The Langmuir adsorption isotherm model, for example, can be theoretically applied to describe the formation of a monolayer of the adsorbate on a homogeneous surface. This involves calculating the interaction energies between the molecule and the surface, identifying the most stable adsorption sites, and understanding how the molecule orients itself upon adsorption. These theoretical investigations can predict the adsorption capacity and the strength of the interaction, providing valuable data for experimental studies.

Crystallographic and Advanced Structural Characterization of 3 Bromo 1 Benzothiophen 6 Ol and Its Derivatives

Single Crystal X-ray Diffraction Analysis of Solid-State Structures

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for the precise determination of molecular and crystal structures at an atomic level. fzu.cz For benzothiophene (B83047) derivatives, SCXRD studies have been instrumental in elucidating their three-dimensional arrangements and conformational intricacies.

Although a specific crystal structure for 3-Bromo-1-benzothiophen-6-ol has not been reported, studies on analogous compounds, such as 3-halo-2-organochalcogenylbenzo[b]chalcogenophenes, provide valuable comparative data. For instance, the crystal structure of 3-bromo-2-(phenylsulfanyl)benzo[b]thiophene has been determined, revealing a monoclinic crystal system with the space group P2₁/c. nih.gov The analysis of such derivatives shows that the benzothiophene core is typically planar. rsc.org

In a study of bromobenzothiophene diol derivatives, SCXRD analysis confirmed the bond distances and angles that were initially predicted by density functional theory (DFT) calculations. researchgate.net Similarly, the structures of various 3-methyl and 3-bromo substituted benzothiophene-based thiosemicarbazones have been unequivocally confirmed by SCXRD, with the compounds generally adopting an E conformation around the C=N double bond. tandfonline.comacs.org These studies underscore the reliability of SCXRD in validating theoretical models and providing definitive structural proof for complex benzothiophene derivatives.

The table below presents representative crystallographic data for a related brominated benzothiophene derivative, illustrating the type of information obtained from SCXRD analysis.

Table 1: Representative Crystallographic Data for 3-Bromo-2-(phenylsulfanyl)benzo[b]thiophene

Parameter Value
Chemical Formula C₁₄H₉BrS₂
Formula Weight 321.24
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.2471 (8)
b (Å) 9.9562 (8)
c (Å) 15.7601 (14)
β (°) 98.967 (3)
Volume (ų) 1278.2 (2)
Z 4
Density (calculated) (Mg m⁻³) 1.669

Data sourced from reference nih.gov

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing and intermolecular interactions of benzothiophene derivatives are pivotal in governing their material properties. Halogen bonding, hydrogen bonding, and π-π stacking are the predominant non-covalent interactions that direct the supramolecular assembly of these compounds. researchgate.net

In anti-bromobenzothiophene derivatives, strong halogen···π interactions between the bromine atom and the phenyl ring of an adjacent molecule have been observed. researchgate.net The bond distance for this interaction was found to be 3.427 Å, which is significantly shorter than the sum of the van der Waals radii, indicating a strong attraction with an energy of approximately 7.5 kcal mol⁻¹. researchgate.net DFT calculations have shown that this interaction is not of the centroid type; instead, the bromine atom is directed towards the C4–C5 bond of the neighboring benzothiophene ring. researchgate.net

Furthermore, in other bromo and iodo derivatives, Br···O (carbonyl) interactions have been identified, with interaction energies around 2.22 kcal mol⁻¹ and distances shorter than the sum of the van der Waals radii. researchgate.net Hydrogen bonding also plays a crucial role, particularly in derivatives containing hydroxyl or amino groups, often leading to the formation of extended networks. chemrxiv.org For instance, in some crystal structures, molecules form centrosymmetric dimers through N—H···S hydrogen bonds. tandfonline.com

π-π stacking interactions between the benzothiophene rings are also common, contributing to the stability of the crystal lattice. rsc.orgmdpi.com The interplay of these various intermolecular forces results in complex and diverse crystal packing motifs, which can range from slip-stacked columnar structures to herringbone arrangements. acs.orgvulcanchem.com

Polymorphism and Co-crystallization Studies of Benzothiophene Derivatives

Polymorphism, the ability of a compound to exist in more than one crystal form, is a significant phenomenon in benzothiophene chemistry, as different polymorphs can exhibit markedly different physical and electronic properties. tandfonline.comwustl.edu For example, a benzothiophene-quinoline derivative has been shown to exist as two distinct dimorphs: block-shaped crystals (BZB) and needle-shaped crystals (BZN). acs.org

The BZB form features a slip-stacked column-like structure with significant π-overlap, which is conducive to semiconductor behavior. tandfonline.comacs.org In contrast, the BZN form adopts a zig-zag crystal packing with limited π-overlap, resulting in different photophysical properties, such as a higher quantum yield. acs.org These structural differences underscore the critical role of polymorphism in tuning the functional properties of molecular materials. acs.org

Studies on other benzothiophene derivatives have also revealed the existence of multiple polymorphic forms, with thermal analysis techniques like differential scanning calorimetry suggesting the presence of more than two polymorphs in some cases. wustl.edu The formation of these different crystalline phases can be influenced by factors such as the solvent used for crystallization and the presence of specific functional groups that alter intermolecular interactions. wustl.edunih.gov Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in the same crystal lattice, has also been explored as a strategy to modulate the properties of benzothiophene derivatives.

Correlation of Spectroscopic Data with Solid-State Structure

The correlation of spectroscopic data with the solid-state structure provides a powerful tool for understanding the structure-property relationships in benzothiophene derivatives. Infrared (IR) and Raman spectroscopy, in particular, can offer valuable insights into the molecular conformation and intermolecular interactions within the crystal lattice.

For instance, polarized IR spectroscopy has been used to determine the orientational order of the rigid cores of benzothiophene molecules and the conformational status of their substituents in different phases. nih.gov Specific vibrational modes, such as in-plane ring stretching and out-of-plane C-H bending, show different intensities depending on the polarization of the incident light relative to the crystal axes. nih.gov This allows for a detailed characterization of the molecular arrangement in the solid state.

Furthermore, changes in the UV-Vis absorption spectra upon solidification can indicate the type of molecular aggregation. For example, the emergence of a vibronic shoulder in the solid-state absorption spectrum of an isoindigo derivative with a benzothiophene substituent is correlated with enhanced crystallinity and J-aggregation. wavefun.com Conversely, a blue-shift in the absorption spectrum can suggest the formation of H-aggregates. These spectroscopic signatures, when combined with X-ray diffraction data, provide a comprehensive picture of the solid-state organization and its influence on the electronic properties of the material.

Role of 3 Bromo 1 Benzothiophen 6 Ol As a Versatile Synthetic Building Block and Its Advanced Applications

Precursor for Complex Organic Molecules in Multi-Step Synthesis

The strategic placement of the bromine atom and the hydroxyl group on the benzothiophene (B83047) core makes 3-Bromo-1-benzothiophen-6-ol a highly valuable precursor for the synthesis of complex organic molecules, particularly those with potential biological activity. The hydroxyl group can be readily alkylated or acylated to introduce a variety of side chains, while the bromine atom serves as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most powerful applications of the 3-bromo substituent is in palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 3-position of the benzothiophene ring with high selectivity and efficiency. The ability to perform these modifications is crucial in the late-stage functionalization of complex molecules, enabling the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.

Table 1: Key Cross-Coupling Reactions Utilizing the 3-Bromo Functionality

Reaction NameCoupling PartnerBond FormedTypical Catalyst
Suzuki CouplingBoronic acids/estersC-C (Aryl, Vinyl)Pd(PPh₃)₄, Pd(dppf)Cl₂
Stille CouplingOrganostannanesC-C (Aryl, Vinyl, Alkyl)Pd(PPh₃)₄
Heck CouplingAlkenesC-C (Vinyl)Pd(OAc)₂, P(o-tol)₃
Sonogashira CouplingTerminal alkynesC-C (Alkynyl)Pd(PPh₃)₂Cl₂, CuI
Buchwald-Hartwig AminationAminesC-NPd₂(dba)₃, BINAP
CyanationCyanide saltsC-CNPd(PPh₃)₄

For instance, the synthesis of selective estrogen receptor modulators (SERMs) often involves the elaboration of a core heterocyclic structure. The 6-hydroxy group of the benzothiophene scaffold is a key pharmacophoric feature in some SERMs, mimicking the phenolic hydroxyl group of estradiol. The 3-bromo position can then be utilized to introduce bulky side chains via Suzuki or Stille coupling, which are often crucial for modulating the antagonist versus agonist activity of the final compound.

Scaffold for the Construction of Heterocyclic Compound Libraries

The increasing demand for novel chemical entities in high-throughput screening has led to a surge in the development of methods for the rapid synthesis of compound libraries. This compound is an excellent scaffold for the construction of such libraries due to its two distinct points of diversification.

The hydroxyl group can be readily functionalized under a variety of conditions, allowing for the introduction of a diverse set of substituents. For example, etherification with a library of alkyl halides or acylation with a range of carboxylic acids can quickly generate a large number of analogs.

Simultaneously, the 3-bromo position can be subjected to a parallel array of cross-coupling reactions. By combining a set of building blocks for the hydroxyl group modification with another set for the cross-coupling reaction, a large and diverse library of compounds can be efficiently synthesized. This combinatorial approach is highly valuable in the early stages of drug discovery for identifying hit compounds with desired biological activities.

Table 2: Example of a Combinatorial Library Synthesis from this compound

Step 1: O-Alkylation (R¹-X)Step 2: Suzuki Coupling (R²-B(OH)₂)Resulting Compound Structure
Methyl iodidePhenylboronic acid6-Methoxy-3-phenyl-1-benzothiophene
Ethyl bromide4-Fluorophenylboronic acid3-(4-Fluorophenyl)-6-ethoxy-1-benzothiophene
Benzyl chlorideThiophene-2-boronic acid6-(Benzyloxy)-3-(thiophen-2-yl)-1-benzothiophene

This strategy allows for the systematic exploration of the chemical space around the benzothiophene core, which can be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.

Integration into π-Conjugated Systems for Material Science Applications

The benzothiophene ring system is a well-known building block for organic π-conjugated materials due to its electron-rich nature and rigid, planar structure, which facilitate intermolecular π-π stacking and efficient charge transport. This compound offers unique opportunities for the design and synthesis of novel functional materials.

The bromine atom at the 3-position is a key functionality for polymerization reactions. For example, it can be used in Stille or Suzuki polycondensation reactions to create well-defined conjugated polymers. The hydroxyl group at the 6-position provides a means to tune the electronic properties and solubility of the resulting materials. Alkylation of the hydroxyl group with long alkyl chains can enhance the solubility of the polymers in organic solvents, which is crucial for solution-based processing techniques like spin-coating and inkjet printing used in the fabrication of organic electronic devices.

Furthermore, the hydroxyl group can be converted into other functional groups, such as esters or ethers, to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material. This is of paramount importance for optimizing the performance of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to modify the electronic properties through the 6-position allows for the rational design of materials with tailored optoelectronic characteristics.

Design Principles for Novel Molecular Architectures Based on the Benzothiophene Core

The design of novel molecular architectures based on the this compound core is guided by the specific application. The inherent reactivity of the bromo and hydroxyl groups allows for a modular and predictable approach to synthesis.

In medicinal chemistry, the design principles often revolve around mimicking the structure of a natural ligand or fitting into the active site of a target protein. The 6-hydroxy group can serve as a crucial hydrogen bond donor or acceptor, anchoring the molecule in the binding pocket. The 3-position, accessed through the bromo substituent, can be used to introduce substituents that occupy hydrophobic pockets or create specific interactions to enhance binding affinity and selectivity. The rigidity of the benzothiophene scaffold helps to reduce the entropic penalty upon binding.

In materials science, the design principles focus on controlling the electronic properties and solid-state packing of the molecules. The benzothiophene core provides the necessary π-conjugation. The substituents introduced at the 3- and 6-positions are used to modulate the HOMO/LUMO levels, the bandgap, and the intermolecular interactions. For example, introducing electron-donating groups at the 6-position (via the hydroxyl group) and electron-withdrawing groups at the 3-position (via cross-coupling) can lead to molecules with a strong intramolecular charge transfer character, which is desirable for applications in nonlinear optics and photovoltaics. The shape and size of the substituents also play a critical role in determining the morphology of thin films, which directly impacts device performance.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-Bromo-1-benzothiophen-6-ol, and how can reaction parameters be optimized?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or electrophilic bromination of benzothiophene precursors. Optimization involves varying catalysts (e.g., Pd(PPh₃)₄), solvents (polar aprotic vs. non-polar), and temperature gradients (60–120°C) to maximize yield. Monitor progress via TLC and HPLC, referencing purity thresholds (>95.0%) as seen in brominated analog syntheses .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Compare 1^1H/13^{13}C spectra with structurally similar compounds (e.g., 3-chloro-6-fluoro-1-benzothiophene-2-carboxylic acid in ).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) using high-resolution MS.
  • HPLC : Assess purity against commercial standards (>95.0% by area normalization) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodology : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using solvents like dichloromethane/hexane. Monitor purity via melting point analysis (compare with analogs, e.g., 5-Bromo-2,1,3-benzoxadiazole, mp 72–74°C in ) .

Advanced Research Questions

Q. How can researchers address contradictions in reported spectroscopic data for brominated benzothiophene derivatives?

  • Methodology : Investigate solvent effects (e.g., DMSO vs. CDCl₃ in NMR), isotopic impurities, or crystallographic variations. Cross-validate using X-ray diffraction (as done for 3-chloro-6-fluoro-1-benzothiophene-2-carboxylic acid in ) and computational modeling (DFT for predicted spectra) .

Q. What experimental strategies are suitable for studying the oxidative stability of this compound in environmental interfaces?

  • Methodology : Conduct controlled atmospheric studies (O3_3, NOx_x) using gas chromatography-mass spectrometry (GC-MS) to track degradation byproducts. Reference surface adsorption studies from , which highlight interactions of aromatic compounds with indoor surfaces .

Q. How can computational chemistry predict the electronic properties of this compound for materials science applications?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density, HOMO-LUMO gaps, and substituent effects. Compare with experimental UV-Vis and cyclic voltammetry data to validate computational models .

Q. What mechanistic insights explain regioselectivity challenges in functionalizing this compound?

  • Methodology : Use kinetic isotope effects (KIE) and isotopic labeling to track reaction pathways. Analyze steric/electronic influences via Hammett plots or substituent constant correlations, referencing brominated benzene derivatives in and .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.